(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid
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Overview
Description
Preparation Methods
The synthesis of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid typically involves the reaction of 6-methoxy-1,5-naphthyridine with a boronic acid reagent under specific conditions. The reaction is usually carried out in an inert atmosphere and at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(6-Methoxy-1,5-naphthyridin-4-yl)boronic acid can be compared with other similar compounds, such as:
1,5-Naphthyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Other boronic acids: Compounds like phenylboronic acid and benzylboronic acid have different aromatic structures but share the boronic acid functional group, which is crucial for their reactivity and applications. The uniqueness of this compound lies in its specific combination of the naphthyridine core and the boronic acid group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-methoxy-1,5-naphthyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O3/c1-15-8-3-2-7-9(12-8)6(10(13)14)4-5-11-7/h2-5,13-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLATOUDNCHYBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=NC=C1)C=CC(=N2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694513 |
Source
|
Record name | (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257640-81-5 |
Source
|
Record name | (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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